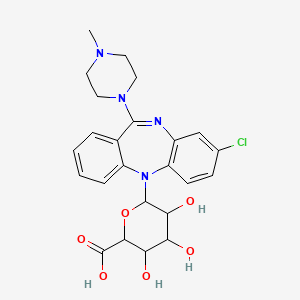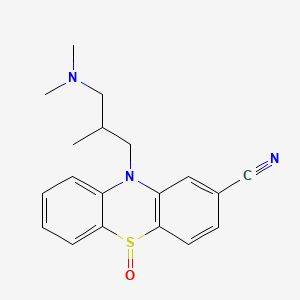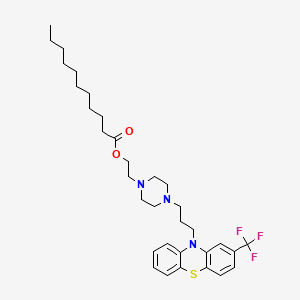
Flufenazina undecanoato
Descripción general
Descripción
Fluphenazine undecanoate is a phenothiazine antipsychotic medicine used to treat psychotic disorders such as schizophrenia . It is a highly potent behavior modifier with a markedly extended duration of effect . It is administered through an intramuscular injection or subcutaneous injection .
Molecular Structure Analysis
The molecular formula of Fluphenazine undecanoate is C33H46F3N3O2S . Its molecular weight is 605.326294 Da . The structure contains 88 bonds in total, including 44 non-H bonds, 13 multiple bonds, 16 rotatable bonds, 1 double bond, 12 aromatic bonds, 4 six-membered rings, 2 ten-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .
Physical and Chemical Properties Analysis
Fluphenazine undecanoate is a clear, pale yellow solution for intramuscular or subcutaneous use providing 25 mg fluphenazine decanoate per mL in a sesame oil vehicle with 12 mg benzyl alcohol as a preservative . The half-life of Fluphenazine undecanoate is approximately 14 days .
Aplicaciones Científicas De Investigación
Tratamiento antipsicótico
Flufenazina undecanoato es un antipsicótico típico de primera generación de la clase de las fenotiazinas {svg_1}. Se administra por vía oral o como inyección intramuscular (IM) {svg_2}. La inyección de depósito se administra cada cuatro semanas y se utiliza comúnmente en todo el mundo para los síntomas positivos de la esquizofrenia {svg_3}.
Antagonista del receptor D2
Como antipsicótico de alta potencia, this compound actúa como antagonista del receptor D2 {svg_4}. Esta acción tiende a producir efectos secundarios extrapiramidales significativos {svg_5}.
Tratamiento de psicosis
This compound se utiliza en el tratamiento de psicosis, como la esquizofrenia y las fases maníacas del trastorno bipolar {svg_6}. Trata eficazmente los síntomas positivos de la esquizofrenia {svg_7}.
Método de indicación de estabilidad
Se ha desarrollado un nuevo método de cromatografía líquida de alto rendimiento (HPLC) que indica la estabilidad para la determinación de clorhidrato de flufenazina (FPZ) y sus productos de degradación {svg_8}. Este método se utiliza en pruebas de degradación forzada de FPZ para degradación hidrolítica, oxidativa, fotolítica y térmica {svg_9}.
Control de calidad
El método HPLC es adecuado para el control de calidad del clorhidrato de flufenazina en forma de tableta, así como en estudios que indican la estabilidad {svg_10}.
Análisis de la vía de degradación
Las pruebas de degradación forzada de FPZ han permitido proponer una vía de degradación más completa para el fármaco {svg_11}.
Mecanismo De Acción
Target of Action
Fluphenazine undecanoate primarily targets post-synaptic dopaminergic D2 receptors in the brain, including those in the basal ganglia, cortical and limbic system . It also blocks α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .
Mode of Action
Fluphenazine undecanoate acts as an antagonist of these receptors, blocking their activity . This blockage of dopaminergic D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Biochemical Pathways
The primary biochemical pathway affected by fluphenazine undecanoate is the dopaminergic pathway. By blocking D2 receptors, fluphenazine undecanoate disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as basal metabolism, body temperature, and wakefulness .
Pharmacokinetics
Fluphenazine undecanoate is metabolized in the liver via the CYP2D6 pathway . The onset of action for the decanoate form is between 24 to 72 hours, with peak effects observed between 48 to 96 hours . The half-life of the decanoate form is approximately 14 days . These properties contribute to the prolonged duration of effect of fluphenazine undecanoate, making it suitable for long-term neuroleptic therapy .
Result of Action
The molecular and cellular effects of fluphenazine undecanoate’s action primarily involve changes in neurotransmitter activity. By blocking D2 receptors, fluphenazine undecanoate reduces dopaminergic activity, which can help manage symptoms of psychotic disorders . It can also lead to side effects related to reduced dopamine activity, such as extrapyramidal symptoms .
Action Environment
The action of fluphenazine undecanoate can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Inhibitors of CYP2D6 can potentially increase the levels of fluphenazine undecanoate, while inducers can decrease its levels . Additionally, factors such as patient age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability .
Safety and Hazards
Fluphenazine undecanoate can cause adverse reactions in some people. Common side effects may include drowsiness, headache, blurred vision, problems with balance or muscle movement, nausea, loss of appetite, constipation, swelling, weight changes, stuffy nose, dry mouth, or drooling . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .
Análisis Bioquímico
Biochemical Properties
Fluphenazine undecanoate interacts with various biomolecules in the body. Its primary mechanism of action is believed to be related to its ability to block dopamine receptors . This interaction with dopamine receptors is crucial in its role in managing psychotic disorders .
Cellular Effects
Fluphenazine undecanoate has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Molecular Mechanism
The molecular mechanism of action of fluphenazine undecanoate is primarily related to its ability to block dopamine receptors . By blocking these receptors, it inhibits the interaction of dopamine with these receptors, thereby reducing the symptoms of psychoses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluphenazine undecanoate change over time. For instance, in rat models, fluphenazine was detected in serum up to 14 days post-administration . The highest detected concentration of fluphenazine in serum was 1.4 ng/mL .
Dosage Effects in Animal Models
The effects of fluphenazine undecanoate vary with different dosages in animal models. For instance, systemic fluphenazine effectively attenuated mechanical allodynia in rat neuropathic pain models at doses (0.03–0.3 mg/kg) .
Metabolic Pathways
Fluphenazine undecanoate is involved in various metabolic pathways. The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied than for other first-generation antipsychotics .
Transport and Distribution
Fluphenazine undecanoate is transported and distributed within cells and tissues. It is extensively metabolized, undergoing “first-pass” metabolism by the liver, and is excreted in both urine and feces .
Subcellular Localization
The subcellular localization of fluphenazine undecanoate is primarily in the brain regions, where it is 10- to 27-fold higher than in plasma . This localization is crucial for its role in managing psychotic disorders .
Propiedades
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYVIPAXMPWRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H46F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30157430 | |
| Record name | Fluphenazine undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13220-06-9 | |
| Record name | Fluphenazine undecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluphenazine undecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30157430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPHENAZINE UNDECANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


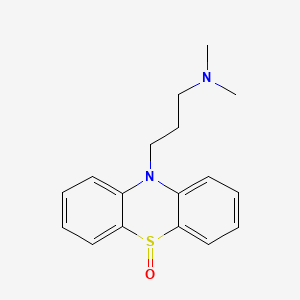
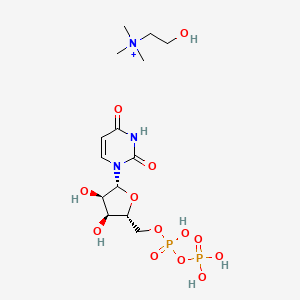

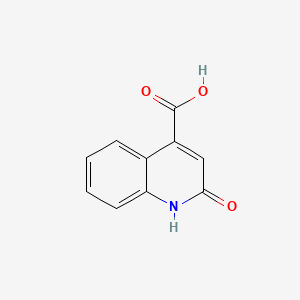
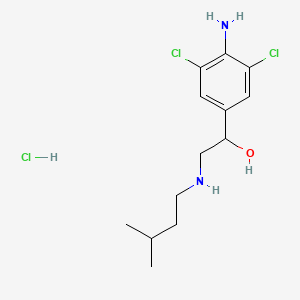


![11,11'-(Piperazine-1,4-diyl)-bis-8-chloro-5H-dibenze[b,e][1,4]-diazepine](/img/structure/B602231.png)
